3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione
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Overview
Description
3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione is an intriguing compound known for its complex structure, featuring elements like chlorine, nitrogen, sulfur, and oxygen. The compound's unique configuration lends itself to diverse applications in scientific research, especially in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of F0521-0567 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
F0521-0567 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation
Biochemical Pathways
The inhibition of CDK2 by F0521-0567 affects the cell cycle, a fundamental biochemical pathway in all living cells . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, F0521-0567 prevents this transition, effectively halting the cell cycle and preventing cell proliferation .
Result of Action
The inhibition of CDK2 by F0521-0567 leads to a significant reduction in cell proliferation . This is particularly effective against cancer cells, which are characterized by uncontrolled cell proliferation . Therefore, F0521-0567 shows potential as a therapeutic agent in the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione generally involves multi-step organic synthesis. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3,4-dichlorophenyl group and subsequent thioetherification to attach the thiolane-1,1-dione moiety. Typical reaction conditions involve the use of bases and solvents like dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
While specific industrial methods are often proprietary, scaling up the production of this compound would likely involve optimizing the synthetic route to maximize yield and purity, using large-scale reactors and efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfur atom in the thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction reactions may target the pyrazolo[3,4-d]pyrimidine core or the carbonyl groups in the dione moiety.
Substitution: : The aromatic dichlorophenyl group is susceptible to nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: : Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are frequently employed.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduction of pyrazolo[3,4-d]pyrimidine could lead to partially hydrogenated derivatives.
Substitution: : Introduction of various substituents onto the dichlorophenyl ring.
Scientific Research Applications
This compound finds extensive use in:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Probing enzyme-substrate interactions due to its unique structure.
Medicine: : Potential therapeutic applications as inhibitors or modulators of specific biological pathways.
Industry: : Used in material science for its unique chemical properties.
Comparison with Similar Compounds
When compared to compounds like 1-(3,4-dichlorophenyl)-3-thiolane or pyrazolo[3,4-d]pyrimidine derivatives, 3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione stands out due to the combination of its dichlorophenyl and thiolane dione groups, offering unique reactivity and biological activity. This uniqueness makes it a valuable compound in both research and industrial applications.
Similar Compounds
1-(3,4-dichlorophenyl)-3-thiolane
Pyrazolo[3,4-d]pyrimidine derivatives
Sulfone and sulfoxide analogs
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Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O2S/c16-12-2-1-10(5-13(12)17)22-15-11(6-20-22)14(18-8-19-15)21-9-3-4-25(23,24)7-9/h1-2,5-6,8-9H,3-4,7H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPIXLSLQBYPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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